N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

Catalog No.
S3332490
CAS No.
475995-69-8
M.F
C20H41NO4
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-acetoyl 4-hydroxysphinganine (Saccharomyces Cere...

CAS Number

475995-69-8

Product Name

N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

IUPAC Name

N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide

Molecular Formula

C20H41NO4

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)

InChI Key

SZUJJDLBXJCDNT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O

Phytosphingosine is a sphingoid base with hydroxyl group at the C4 position. It is highly found in plants and fungi. In addition, phytosphingosine is also present in mammalian epidermis, including the stratum corneum.

N-acetoyl 4-hydroxysphinganine is a derivative of sphinganine, a fundamental sphingolipid backbone. This compound features an acetamido group at the C-2 position and a hydroxyl group at the C-4 position of the sphingoid base. It plays a crucial role in cellular signaling and membrane structure due to its amphipathic nature, which allows it to integrate into lipid bilayers effectively.

The chemical behavior of N-acetoyl 4-hydroxysphinganine includes:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release 4-hydroxysphinganine and acetic acid.
  • Acylation Reactions: It can participate in acyl migration reactions, especially in the presence of acids, leading to various derivatives .
  • Formation of Ceramides: N-acetoyl 4-hydroxysphinganine can be converted into ceramides through further acylation processes .

N-acetoyl 4-hydroxysphinganine exhibits several biological activities:

  • Cell Signaling: It is involved in signaling pathways that regulate cell growth and differentiation.
  • Antioxidant Properties: The hydroxyl group contributes to its ability to scavenge reactive oxygen species, thus playing a protective role against oxidative stress.
  • Membrane Integrity: As part of sphingolipid metabolism, it contributes to maintaining membrane fluidity and integrity in eukaryotic cells .

The synthesis of N-acetoyl 4-hydroxysphinganine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing sphinganine hydroxylase enzymes that catalyze the hydroxylation at the C-4 position followed by acetylation.
  • Chemical Synthesis: Starting from sphinganine, one can perform selective acetylation using acetic anhydride or acetyl chloride under controlled conditions.
  • Extraction from Yeast: It can also be isolated from Saccharomyces cerevisiae through extraction techniques involving solvent partitioning and chromatography .

N-acetoyl 4-hydroxysphinganine has various applications:

  • Pharmaceuticals: Used in drug formulations targeting metabolic disorders and skin conditions due to its bioactive properties.
  • Cosmetics: Incorporated into skincare products for its moisturizing and protective effects against skin damage.
  • Biotechnology: Serves as a substrate for studying sphingolipid metabolism and its implications in cellular functions .

Research on N-acetoyl 4-hydroxysphinganine's interactions includes:

  • Protein Interactions: Studies suggest it may interact with specific proteins involved in signaling pathways, influencing cellular responses.
  • Membrane Dynamics: Investigations into how it integrates into lipid bilayers provide insights into its role in membrane fluidity and permeability.
  • Reactive Species Scavenging: Its antioxidant activity has been studied concerning various reactive oxygen species, highlighting its potential protective roles .

N-acetoyl 4-hydroxysphinganine shares similarities with several other compounds in the sphingolipid family. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
N-acetylsphingosineAcetamido group at C-2Primarily found in mammalian cells; involved in apoptosis.
CeramideLong-chain fatty acid attachedActs as a second messenger in cell signaling pathways.
SphingosineLacks acetamido groupPrecursor to ceramides; involved in inflammation responses.
DihydroceramideSaturated fatty acid chainMore stable than ceramides; less bioactive.

N-acetoyl 4-hydroxysphinganine is unique due to its specific hydroxylation pattern and acetamido substitution, which confer distinct biological properties not found in other sphingolipid derivatives.

XLogP3

4.9

Dates

Last modified: 08-19-2023

Explore Compound Types